Dimethylbenzylcarbinyl acetate
Description
Contextualization within Ester Chemistry and Organic Compounds
Dimethylbenzylcarbinyl acetate (B1210297), systematically named α,α-dimethylphenethyl acetate, is an organic compound classified as an ester. ontosight.aizhishangchem.com Esters are a class of compounds formed from the reaction of a carboxylic acid and an alcohol, a process known as esterification. drupaldays.org In the case of Dimethylbenzylcarbinyl acetate, it is the acetate ester of dimethylbenzyl carbinol. zhishangchem.comchemicalbook.com Its chemical formula is C12H16O2. ontosight.ai
The structure of this compound features a benzyl (B1604629) group attached to a tertiary carbinol that has been acetylated. This specific arrangement of a bulky phenyl group and two methyl groups on the α-carbon to the ester functionality is crucial to its characteristic properties, including its distinct aroma and stability. ontosight.aizhishangchem.com As an alkylbenzene, it is part of a broad category of organic compounds containing a benzene (B151609) ring bonded to an alkyl substituent. chemicalbook.com The volatility of esters plays a significant role in their application, with less volatile esters like this compound contributing to the middle and base notes in fragrance compositions. drupaldays.org
The synthesis of such esters is a cornerstone of organic chemistry, with various methods developed to control yield and purity. jetir.org The properties of esters, including their scent, are dictated by the specific alcohol and carboxylic acid used in their formation. unb.ca This modularity allows for the creation of a vast array of fragrance molecules with diverse olfactory profiles. drupaldays.org
Historical Trajectories and Early Academic Inquiries Related to this compound
While specific historical records detailing the initial synthesis and discovery of this compound are not extensively documented in readily available literature, it is known to have been utilized in the perfume industry for many decades. chemicalbull.com The development and use of synthetic fragrance esters, in general, became more prominent in the early to mid-20th century as the demand for new and consistent scent profiles grew.
Early academic inquiries into esters were foundational to their use in various industries. The study of esterification reactions, including the factors influencing reaction rates and equilibrium, was a significant area of research in organic chemistry. jetir.org The exploration of different alcohol and carboxylic acid combinations led to the creation of a wide palette of synthetic aromas, moving beyond traditional reliance on natural extracts. drupaldays.org The stability and blending capabilities of these synthetic esters made them invaluable to perfumers.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2007, indicating its established use and review by scientific bodies. nih.govnih.gov The historical use of this compound is primarily linked to its application in fragrance formulations for consumer products.
Contemporary Significance and Emerging Research Domains of this compound
The contemporary significance of this compound is predominantly centered on its role as a key ingredient in the fragrance and flavor industries. ontosight.aizhishangchem.com Its sweet, floral, and fruity aroma profile, often described with notes of jasmine, pear, and rose, makes it a versatile component in a wide array of products including perfumes, cosmetics, soaps, detergents, and air fresheners. zhishangchem.comchemicalbull.com The global market for this compound was valued at USD 25.1 million in 2024 and is projected to grow, driven by the rising demand for fragranced personal care and household products. 24chemicalresearch.com
Current research often focuses on optimizing the synthesis of fragrance esters like this compound, including the use of more environmentally friendly "green" catalysts to reduce waste and corrosive byproducts. jetir.org Furthermore, its high thermal stability and good solubility have led to explorations of its use as a raw material in the synthesis of other functional materials, such as in coatings and inks. zhishangchem.com
Beyond its primary application, the broader class of compounds to which this compound belongs is a subject of academic research. For instance, related benzyl-substituted compounds have been investigated for their potential in developing new catalysts and in studies of reaction mechanisms. sigmaaldrich.cn While direct research into novel applications of this compound itself appears limited in publicly accessible literature, the ongoing study of esters and aromatic compounds continues to uncover new possibilities for their use in materials science and other fields. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| CAS Number | 151-05-3 ontosight.ai |
| Appearance | Colorless liquid to white crystalline solid chemicalbook.comsigmaaldrich.com |
| Odor Profile | Sweet, floral, fruity, with notes of jasmine, rose, and pear zhishangchem.comchemicalbull.com |
| Boiling Point | 250 °C (lit.) chemicalbook.com |
| Density | 0.998 g/mL at 25 °C (lit.) chemicalbook.com |
| Refractive Index | n20/D 1.4925 (lit.) chemicalbook.com |
Synonyms for this compound
| Synonym |
| α,α-Dimethylphenethyl acetate ontosight.ai |
| DMBCA zhishangchem.com |
| Benzyl-2-propyl Acetate, 2- |
| Benzyl dimethyl Carbinyl Acetate |
| 2-benzyl-2-propyl Acetate |
| alpha,alpha-Dimethylphenethyl acetate |
| Benzyl isopropyl acetate DMBCA |
| alpha alpha Dimethyl phenylethyl acetate |
| Benzyl iso propylacetate |
| Benzyl dimethyl carbinyl acetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUWAIIVLCVEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041877 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma | |
| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.002 | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
151-05-3 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl benzyl carbinyl acetate | |
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| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
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| Record name | α,α-dimethylphenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.257 | |
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| Record name | DIMETHYL BENZYL CARBINYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9488RL8H | |
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| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
30 °C | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Dimethylbenzylcarbinyl Acetate
Catalytic Esterification Pathways for Dimethylbenzylcarbinyl Acetate (B1210297) Synthesis
The primary industrial route to dimethylbenzylcarbinyl acetate is through the esterification of its corresponding tertiary alcohol, dimethylbenzylcarbinol. chemicalbook.com This transformation is typically achieved through catalytic processes, which can be optimized for efficiency and yield.
Acid-Catalyzed Approaches and Reaction Kinetics
The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct acetylation of dimethylbenzylcarbinol (2-methyl-1-phenyl-2-propanol) with acetic acid. chemicalbook.commasterorganicchemistry.com The process requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to protonate the carbonyl oxygen of acetic acid, thereby increasing its electrophilicity. masterorganicchemistry.com
The mechanism proceeds through a series of reversible steps:
Protonation of the acetic acid carbonyl group.
Nucleophilic attack by the hydroxyl group of dimethylbenzylcarbinol on the activated carbonyl carbon.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product, this compound.
Each step in the Fischer esterification is in equilibrium. masterorganicchemistry.com To drive the reaction toward the product side and achieve high yields, reaction conditions are manipulated according to Le Châtelier's principle. This is often accomplished by using an excess of one reactant (typically the more cost-effective alcohol or carboxylic acid) or by removing water as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.com
The kinetics of Fischer esterification are complex and depend on several factors, including the structure of the alcohol and carboxylic acid, catalyst concentration, and temperature. nih.gov Being a tertiary alcohol, dimethylbenzylcarbinol presents steric hindrance, which can slow the reaction rate compared to primary or secondary alcohols. researchgate.net The reaction is typically first-order with respect to the alcohol, the carboxylic acid, and the catalyst. rsc.org
An alternative acid-catalyzed route involves the reaction of 2-methyl-1-phenyl-2-propene with formic acid in the presence of a strong mineral acid catalyst. This initially forms dimethylbenzylcarbinyl formate. The desired acetate can then be obtained through transesterification.
Investigations into Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, research has explored greener synthetic routes for esters analogous to this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
One key area of investigation is the development of "one-pot" or "one-step" synthesis procedures. For the related compound, dimethylbenzylcarbinyl butyrate (B1204436), a one-pot method has been developed starting from benzyl (B1604629) chloride, magnesium, and butyric anhydride. This approach avoids the isolation of the intermediate Grignard reagent and the dimethylbenzylcarbinol, thereby reducing operational steps and solvent usage. A significant improvement in this process involves the use of green solvents like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, which enhance the solubility of reaction components and are more environmentally benign than traditional solvents like tetrahydrofuran (B95107) (THF). These one-pot methods have reported high yields, exceeding 90% for the butyrate analog, making them suitable for large-scale industrial production.
The replacement of strong, corrosive liquid acids like sulfuric acid with solid acid catalysts is another tenet of green chemistry being applied to esterification. Solid catalysts such as zeolites, ion-exchange resins, and heteropoly acids are advantageous as they are easily separated from the reaction mixture, are often reusable, and can be less corrosive, simplifying reactor design and waste disposal. While specific studies on this compound are not prevalent, the successful application of these catalysts in other flavor ester syntheses indicates their potential in this context.
Biocatalytic and Enzymatic Routes to this compound and its Analogs
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The use of enzymes for producing flavor and fragrance esters is particularly attractive as it can lead to products considered "natural." nih.gov
Enzyme Discovery and Characterization for Ester Production
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of flavor esters. nih.govbegellhouse.com These enzymes naturally catalyze the hydrolysis of fats but can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments. nih.gov Lipases from various microbial sources such as Candida, Rhizomucor, and Thermomyces have been successfully employed for producing a wide range of esters. nih.govscispace.com
The synthesis is typically performed either through direct esterification of an alcohol and a carboxylic acid or through transesterification, where an existing ester acts as an acyl donor. researchgate.net For example, vinyl acetate is an effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it to completion. researchgate.net
A study on cigar fermentation identified a Rhodotorula strain (Rh3) capable of producing a variety of flavor compounds, including this compound. This suggests that enzymes within this yeast are capable of synthesizing the ester from precursors present in the tobacco leaves, highlighting a potential route for its biotechnological production.
The effectiveness of enzymatic synthesis depends on optimizing several parameters, including the choice of enzyme, water activity, temperature, and the molar ratio of substrates. scispace.com Immobilization of the lipase (B570770) on a solid support is a common strategy to enhance its stability and allow for its reuse over multiple reaction cycles, improving the economic feasibility of the process. begellhouse.com
Table 1: Comparison of Biocatalytic Synthesis Parameters for Flavor Esters
| Parameter | Methyl Butanoate Synthesis nih.gov | Butyl Butyrate Synthesis researchgate.net | Pentyl Valerate Synthesis nih.gov |
| Enzyme | Thermomyces lanuginosus lipase | Rape seedling lipase | Candida rugosa lipase |
| Method | Esterification | Transesterification | Esterification |
| Solvent | Microfluidic (solvent-free) | n-Hexane | Microemulsion Organogel |
| Optimal Temp. | 40°C | 40°C | 37°C |
| Acyl Donor | Butyric acid | Ethyl butyrate | Valeric acid |
| Yield | 54% | 60% (after 96h) | High conversion |
Stereoselective Synthesis and Enantiomeric Control
This compound itself is an achiral molecule as its quaternary carbon atom is not a stereocenter. Therefore, stereoselective synthesis is not a consideration for the production of this specific compound.
However, in the synthesis of chiral ester analogs, biocatalysis is a preeminent method for achieving high enantiomeric control. Enzymes, particularly lipases, are inherently chiral and can exhibit high selectivity for one enantiomer of a racemic substrate. This property is exploited in kinetic resolutions, where the enzyme selectively esterifies one enantiomer of a racemic alcohol or hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer from the product. This approach is a cornerstone of asymmetric synthesis for producing optically active compounds. univpancasila.ac.id While not directly applicable to this compound, this principle is crucial for producing its many chiral analogs used in the flavor and fragrance industry.
Exploration of Alternative Synthetic Routes and Precursor Chemistry
Beyond the direct acetylation of the corresponding alcohol, several other synthetic pathways to this compound and its precursors have been developed, offering flexibility in starting materials and reaction strategies.
A fundamental approach involves the synthesis of the precursor, dimethylbenzylcarbinol. This tertiary alcohol is commonly prepared via a Grignard reaction. dss.go.th In this method, benzylmagnesium chloride (a Grignard reagent prepared from benzyl chloride and magnesium metal) is reacted with acetone (B3395972). The nucleophilic benzyl group adds to the carbonyl carbon of acetone, and subsequent acidic workup yields dimethylbenzylcarbinol. researchgate.netresearchgate.netacs.orgmdpi.com This multi-step process can be streamlined into a one-pot synthesis, as mentioned previously.
Another innovative route is the hypervalent iodine-mediated decarboxylative acetoxylation. A study has shown that 2,2-dimethyl-3-phenylpropanoic acid can be converted to this compound. chemicalbook.com This reaction uses a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of iodine (I₂) and a mixture of acetic acid and dichloromethane. The reaction proceeds via a radical mechanism, leading to the loss of carbon dioxide and the introduction of an acetate group. This method provides a novel disconnection, starting from a carboxylic acid rather than an alcohol. researchgate.netbeilstein-journals.org
Table 2: Overview of Synthetic Routes to this compound and its Precursor
| Route | Starting Materials | Key Reagents | Product | Reference |
| Fischer Esterification | Dimethylbenzylcarbinol, Acetic Acid | H₂SO₄ (catalyst) | This compound | chemicalbook.com |
| Grignard Reaction | Benzyl chloride, Acetone | Mg, Acid workup | Dimethylbenzylcarbinol | dss.go.th |
| Decarboxylative Acetoxylation | 2,2-Dimethyl-3-phenylpropanoic acid | PhI(OAc)₂, I₂ | This compound | chemicalbook.com |
These varied methodologies, from classic acid catalysis to modern biocatalytic and organometallic approaches, provide a comprehensive toolkit for the synthesis of this compound, allowing manufacturers to choose a route based on criteria such as cost, scale, and sustainability goals.
Organometallic Intermediates in Dimethylbenzylcarbinyl Synthesis
The synthesis of the precursor alcohol, dimethylbenzylcarbinol, is a critical step that can be efficiently achieved using organometallic reagents. These methods involve the formation of a carbon-carbon bond by reacting a nucleophilic organometallic compound with an electrophilic carbonyl carbon. mt.com
One established route involves the use of a Grignard reagent. google.com In this process, benzyl magnesium halide (e.g., benzyl magnesium chloride or bromide) is reacted with acetone. The nucleophilic benzyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then hydrolyzed in an aqueous workup to yield dimethylbenzylcarbinol. google.com
Another synthetic approach utilizes an organotitanium compound. google.com Specifically, tetrabenzyltitanium (B168536) can be reacted with acetone to form the desired tertiary alcohol, dimethylbenzylcarbinol. google.com While effective, syntheses involving organometallic intermediates can be complex and costly for industrial-scale production. google.com
These reactions are classic examples of nucleophilic addition to a carbonyl group, a fundamental transformation in organic synthesis for creating tertiary alcohols. The general mechanism is outlined below:
Table 1: General Mechanism of Organometallic Addition to Acetone
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Attack | Benzyl Grignard Reagent, Acetone | Magnesium Alkoxide |
Transesterification Processes for Acetate Derivatization
Once dimethylbenzylcarbinol is synthesized, the acetate ester is typically formed. While direct esterification with acetic acid is possible, transesterification offers an alternative and often advantageous route. google.com Transesterification involves the exchange of the alcohol part of an ester with another alcohol.
Higher esters of dimethylbenzylcarbinol, including the acetate, can be prepared via transesterification from dimethylbenzylcarbinyl formate. google.com This reaction can be advantageously performed using methyl acetate as the acetyl group donor in the presence of a suitable catalyst. google.com
Enzyme-catalyzed transesterification has also emerged as a powerful method. Acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), can catalyze the esterification of alcohols in aqueous conditions. researchgate.net High yields can be achieved using activated esters like vinyl acetate as the acyl donor. The byproduct of this reaction, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction irreversibly towards the product, this compound. researchgate.net Acid-catalyzed transesterification of benzyl acetate in a green solvent like glycerol (B35011) has also been explored, demonstrating the versatility of this reaction. researchgate.net
Mechanistic Studies of Hydrolysis and Ester Cleavage of this compound
The stability of the ester bond in this compound is a key factor in its persistence and sensory profile. Understanding its hydrolysis, both with and without enzymatic catalysis, provides insight into its environmental fate and metabolic pathway.
Non-Enzymatic Hydrolytic Pathways
This compound, being a sterically hindered tertiary ester, is relatively resistant to simple hydrolysis. However, under specific conditions, cleavage of the ester bond can occur.
Mild alkaline hydrolysis has been demonstrated to be effective for crowded esters. arkat-usa.org A study using 0.3 N sodium hydroxide (B78521) in a 10% methanol/dichloromethane solution at room temperature showed that this compound could be saponified relatively rapidly. arkat-usa.org The proposed mechanism for this non-aqueous hydrolysis involves an attack by the poorly solvated hydroxide anion on the carbonyl carbon of the ester, which is more facile than with strongly-solvated hydroxyl anions in a purely aqueous environment. arkat-usa.org This proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which is typical for ester saponification and proceeds without racemization at the carbinol carbon. arkat-usa.org
Under neutral or acidic conditions, the hydrolysis of tertiary benzylic acetates can also proceed through a unimolecular SN1-type mechanism. d-nb.info This pathway involves the formation of a stable tertiary benzylic carbocation intermediate, which can then be attacked by water. This mechanism is particularly relevant for tertiary alcohols that can form stabilized carbocations. d-nb.info
Table 2: Comparison of Non-Enzymatic Hydrolysis Mechanisms
| Mechanism | Conditions | Key Intermediate | Stereochemical Outcome |
|---|---|---|---|
| BAC2 | Alkaline (e.g., NaOH in MeOH/CH2Cl2) | Tetrahedral Carbonyl Intermediate | Retention/Inversion at acyl carbon, no change at alcohol carbon |
| SN1 | Neutral/Acidic (e.g., buffer solution) | Planar Benzylic Carbocation | Racemization |
Enzyme-Mediated Hydrolysis and Esterase Activity Studies
The enzymatic hydrolysis of esters is a crucial metabolic process. However, tertiary alcohols and their esters are known to be challenging substrates for many hydrolases. d-nb.info The steric hindrance around the quaternary carbon atom can prevent the substrate from fitting properly into the active site of many enzymes. d-nb.info
Despite this, certain esterases and lipases have been shown to possess activity towards tertiary alcohol esters. d-nb.info Research has identified that hydrolases containing a specific "GGGX-motif" in their amino acid sequence are often capable of hydrolyzing these sterically demanding substrates. Enzymes from pig liver (PLE), Bacillus subtilis (BsubpNBE), and Candida rugosa (CRL) that contain this motif show activity towards model tertiary acetates. d-nb.info The flexibility of the GGGX loop is thought to be crucial for accommodating the bulky tertiary alcohol moiety. d-nb.info
Studies on the intestinal absorption of this compound in guinea pigs have shown that the intact ester can be detected in the blood, indicating that it is not completely and rapidly hydrolyzed by digestive esterases. soton.ac.uk This resistance to hydrolysis is attributed to the steric hindrance of the ester bond. soton.ac.uk The serine esterases that do hydrolyze such compounds often exhibit specific isoenzyme profiles with varying affinities and stereoselectivities. soton.ac.uk
Further research into cold-active esterases has also identified enzymes capable of deacetylating tertiary alcohol esters like linalyl and α-terpinyl acetates, which share the tertiary acetate structural feature with this compound. mdpi.com
Sophisticated Analytical and Spectroscopic Characterization in Dimethylbenzylcarbinyl Acetate Research
Advanced Chromatographic Techniques for Separation and Quantification of Dimethylbenzylcarbinyl Acetate (B1210297)
Chromatography is a cornerstone for separating Dimethylbenzylcarbinyl acetate from intricate matrices. The choice of technique is dictated by the analyte's volatility and the complexity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying this ester in complex mixtures such as perfumes, cosmetics, and food products.
In a typical GC-MS analysis, the sample is injected into the GC system, where this compound is separated from other volatile components based on its boiling point and affinity for the stationary phase of the capillary column. As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification.
One of the significant challenges in quantifying analytes in complex samples is the occurrence of sample-dependent matrix effects, which can cause signal suppression or enhancement. These effects can arise from interactions between the analyte and other matrix components during the injection or separation process. Method validation for this compound must therefore account for and mitigate these effects to ensure accurate quantification.
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The table below presents the top five mass spectral peaks observed for the compound, which are crucial for its identification in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
|---|---|
| 43.0 | 99.99 |
| 91.0 | 27.14 |
| 59.0 | 23.90 |
| 132.0 | 22.32 |
| 117.0 | 7.95 |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for fragrance allergens and related substances that may have lower volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) combined with a diode-array detector (DAD) or UV detector is a common configuration for this purpose researchgate.net.
For compounds like this compound, an RP-HPLC method would typically use a C8 or C18 column and a mobile phase gradient, often consisting of acetonitrile (B52724) and water, to achieve separation from other matrix components researchgate.net. Detection via UV spectrophotometry is possible, although the lack of a strong chromophore in this compound means that detection wavelengths are often set in the low UV range (e.g., 200-215 nm), which can sometimes compromise specificity nih.gov.
Although specific, validated HPLC methods dedicated solely to this compound are not extensively documented in publicly available research, the principles have been successfully applied to the simultaneous determination of numerous fragrance components in commercial products researchgate.netresearchgate.net. The development of such a method would require optimization of parameters like mobile phase composition, flow rate, and column temperature to ensure adequate resolution, selectivity, and peak symmetry for reliable quantification rsc.org.
Sample Preparation Methodologies for Diverse Research Matrices (e.g., Solid-Phase Microextraction, Static Headspace)
Effective sample preparation is critical for accurate chromatographic analysis, as it isolates the analyte of interest from interfering matrix components. For volatile compounds like this compound, solventless techniques such as Solid-Phase Microextraction (SPME) and Static Headspace (SHS) analysis are particularly advantageous.
Static Headspace (SHS) analysis involves placing a sample in a sealed vial and allowing the volatile components to equilibrate between the sample phase and the gas phase (headspace) above it. A portion of the headspace gas is then injected into the GC. This technique is effective for analyzing volatile organic compounds in complex matrices, such as blood or consumer products, as it prevents non-volatile residues from contaminating the GC system nih.gov. The partitioning of the analyte into the headspace is governed by its vapor pressure and solubility in the matrix, which can be optimized by adjusting temperature and equilibration time embrapa.br.
Solid-Phase Microextraction (SPME) is another powerful sample preparation tool that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After an equilibration period, the fiber is retracted and inserted into the hot injector of a GC, where the trapped analytes are desorbed for analysis. SPME is highly effective for concentrating volatile and semi-volatile compounds, enhancing detection sensitivity nih.gov. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte.
| Feature | Static Headspace (SHS) | Solid-Phase Microextraction (SPME) |
|---|---|---|
| Principle | Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial. | Extraction and concentration of analytes onto a coated fiber via absorption/adsorption. |
| Analyte Concentration | No concentration; relies on analyte's partial pressure in the headspace. | Concentrates analytes on the fiber, increasing sensitivity. |
| Primary Application | Highly volatile compounds in liquid or solid samples. | Volatile and semi-volatile compounds in various matrices. |
| Key Advantage | Simplicity and automation; avoids contamination from non-volatile matrix components. | High sensitivity and solvent-free extraction. |
Multi-Dimensional Chromatography and Hyphenated Systems
The complexity of fragrance and flavor matrices often necessitates advanced separation techniques. Hyphenated systems, which couple a separation method with a spectroscopic detection method online, are fundamental to modern analytical chemistry cloudfront.net. GC-MS, as previously discussed, is the most prominent example used in the analysis of this compound. This combination leverages the separation power of GC with the definitive identification capabilities of MS cloudfront.net.
For exceptionally complex samples, multi-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced peak capacity and resolution. In GCxGC, effluent from a primary column is systematically trapped and then rapidly injected onto a second, orthogonal column for further separation. This results in a structured two-dimensional chromatogram that can resolve co-eluting compounds that would overlap in a single-dimension separation. While specific applications of GCxGC to this compound are not detailed, the technique is highly suited for the in-depth characterization of essential oils and fragrance profiles where it might be a component.
High-Resolution Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound
Spectroscopic methods provide detailed information about a molecule's structure, which is essential for confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule.
The ¹H NMR spectrum would confirm the presence of all distinct proton groups: the methyl protons of the acetate group, the equivalent protons of the two geminal methyl groups, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. The chemical shift, splitting pattern (multiplicity), and integration of each signal correspond directly to the molecule's structure.
Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon skeleton of the molecule. This level of detail allows for definitive structural confirmation and is a powerful tool for assessing the purity of a sample.
In perfumery, this compound is not known to have isomers that are also used scentree.co. However, if it were necessary to distinguish it from a structural isomer, such as phenethyl isovalerate, NMR would be the definitive technique. The distinct chemical shifts and coupling patterns would easily differentiate between the two structures. Public databases contain reference NMR spectra for this compound, often acquired on high-resolution instruments like a 300 MHz spectrometer, which can be used for verification purposes.
Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Molecular Mass Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C12H16O2 and a molecular weight of approximately 192.25 g/mol . In mass spectrometry, the molecule is ionized and then fragmented; the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are plotted to produce a mass spectrum.
Electron Ionization (EI) is a common technique used for this purpose. The mass spectrum of this compound shows a molecular ion peak [M]+, although it may be of low intensity. The fragmentation pattern is characteristic of esters and compounds containing a benzyl group. The fragmentation of organic molecules in a mass spectrometer often results in the formation of the most stable carbocations.
Key fragmentation pathways for this compound include:
Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for esters. This can result in the loss of the alkoxy group or the acyl group.
McLafferty Rearrangement: While less common in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a characteristic fragmentation for many carbonyl compounds.
Benzylic Cleavage: The bond between the benzyl group and the rest of the molecule is prone to cleavage, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion (m/z 91), which is a very common fragment for compounds containing a benzyl moiety.
The analysis of the resulting fragments provides a fingerprint for the molecule's structure. For instance, a prominent peak at m/z 43 is characteristic of the acetyl group [CH3CO]+. The presence of a peak at m/z 91 strongly suggests the benzyl fragment [C7H7]+. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed during ionization. In the case of this compound, the peak at m/z 43 is often the base peak.
Table 1: Prominent Mass Spectrometry Fragments of this compound
| m/z Ratio | Relative Intensity (%) | Probable Fragment Ion |
|---|---|---|
| 192 | Low | [C12H16O2]+ (Molecular Ion) |
| 132 | ~22 | [M - CH3COOH]+ |
| 117 | ~8 | [M - CH3COO - CH3]+ |
| 91 | ~27 | [C7H7]+ (Tropylium ion) |
| 59 | ~24 | [C3H7O]+ |
| 43 | 100 | [CH3CO]+ (Base Peak) |
Data derived from publicly available GC-MS information.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The IR spectrum of this compound displays several key absorption bands that confirm its structure as an aromatic ester.
The most identifiable absorptions for this compound are:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum for carbonyl compounds.
C-O Stretch: Esters exhibit strong C-O stretching bands. For this compound, two C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-C bond, typically appearing in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretches: The presence of the benzene (B151609) ring gives rise to several characteristic absorptions. C-H stretching vibrations for the aromatic ring are typically found just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹). The C=C stretching vibrations within the ring produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The methyl (CH3) and methylene (CH2) groups in the molecule's structure result in strong C-H stretching absorptions in the 2850-3000 cm⁻¹ range.
These characteristic absorption bands, when analyzed together, provide conclusive evidence for the presence of the ester functional group and the aromatic ring, confirming the identity of this compound.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010-3100 | C-H Stretch | Aromatic Ring |
| 2850-3000 | C-H Stretch | Aliphatic (CH3, CH2) |
| 1735-1750 | C=O Stretch | Ester |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ester |
Note: These are typical ranges for the specified functional groups.
Quantitative Analysis Methodologies and Validation in Research Contexts
Method Development and Validation for Analytical Accuracy and Precision
For the quantitative analysis of this compound in various matrices, it is crucial to develop and validate a reliable analytical method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the separation and quantification of such compounds. The validation of an analytical method ensures that it is suitable for its intended purpose and provides scientific evidence that the procedure yields reliable and reproducible results.
The validation process involves evaluating several key performance parameters according to guidelines from regulatory bodies:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. In chromatography, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of interferences. |
| Accuracy | Closeness of the measured value to the true value. |
| Precision | Agreement between a series of measurements. |
| Linearity | Proportionality of the measured value to the concentration. |
| Range | Concentration interval where the method is precise, accurate, and linear. |
| LOD | Lowest concentration that can be detected. |
| LOQ | Lowest concentration that can be quantified reliably. |
Uncertainty Quantification in Analytical Measurements
All measurements are subject to uncertainty, and a reported result is complete only when it is accompanied by a statement of its associated uncertainty. The uncertainty of measurement is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand (the quantity being measured). It provides a quantitative indication of the quality of the result.
The process of quantifying uncertainty involves several steps:
Specify the Measurand: Clearly define what is being measured, including the analyte, the matrix, and the units.
Identify Uncertainty Sources: Identify and list all potential sources of uncertainty in the analytical process. This can include contributions from sampling, sample preparation (e.g., weighing, dilutions), instrument calibration, purity of the reference standard, and environmental conditions.
Quantify Uncertainty Components: Each identified source of uncertainty is quantified as a standard uncertainty. This is done using two approaches:
Type A evaluation: The uncertainty component is evaluated by statistical analysis of a series of observations (e.g., calculating the standard deviation of repeated measurements).
Type B evaluation: The uncertainty component is evaluated by means other than statistical analysis of current data, such as from calibration certificates, manufacturer's specifications, or data from previous studies.
Calculate Combined and Expanded Uncertainty: The individual standard uncertainties are combined using the law of propagation of uncertainty to calculate the combined standard uncertainty (uc). The expanded uncertainty (U) is then obtained by multiplying the combined standard uncertainty by a coverage factor (k), which is typically chosen as 2 to provide a level of confidence of approximately 95%.
A thorough evaluation of measurement uncertainty is essential for making reliable comparisons of results and for demonstrating the quality and validity of analytical data in research.
Table 4: Potential Sources of Uncertainty in the Quantitative Analysis of this compound
| Stage of Analysis | Potential Source of Uncertainty |
|---|---|
| Sampling | Sample homogeneity, stability during transport/storage. |
| Sample Preparation | Weighing of sample and standard, volumetric glassware calibration, extraction efficiency. |
| Reference Material | Purity of the this compound standard. |
| Instrumentation | Calibration of the instrument (e.g., GC or HPLC), instrument drift, injection volume precision. |
| Data Processing | Peak integration, calibration curve fitting. |
Computational Chemistry and Molecular Modeling of Dimethylbenzylcarbinyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.
Density Functional Theory (DFT) Applications
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Dimethylbenzylcarbinyl acetate (B1210297), DFT could be applied to determine properties such as optimized molecular geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity and spectral properties. Despite the utility of this method, specific studies applying DFT to analyze the electronic structure of Dimethylbenzylcarbinyl acetate have not been identified in published research.
Conformer Analysis and Energetic Landscapes
This compound is a flexible molecule that can exist in various spatial arrangements, or conformations. Conformer analysis involves identifying the most stable conformations and understanding the energy differences between them. This creates an "energetic landscape" that helps to describe the molecule's flexibility and its most likely shapes. Such analysis is critical for understanding how the molecule might interact with biological receptors, such as olfactory receptors. However, no specific conformational analyses or detailed energetic landscape studies for this compound are available in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide a deeper understanding of its conformational flexibility in different environments (e.g., in a solvent or interacting with a protein). These simulations could also elucidate the nature of its intermolecular interactions, which are key to its physical properties and its function as a fragrance ingredient. A search of academic and research databases did not yield any studies that have performed molecular dynamics simulations specifically on this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are essential in fields like toxicology and drug design for predicting the behavior of un-tested chemicals.
Predictive Models for Biological and Environmental Fate Parameters
Predictive QSAR/QSPR models are valuable for assessing the potential biological effects and environmental persistence of compounds. While this compound is included in large chemical datasets used for toxicological screening, such as those utilized by the U.S. Environmental Protection Agency (EPA), specific, validated QSAR or QSPR models developed exclusively for predicting its biological and environmental fate parameters are not described in the literature. federalregister.govnih.gov A 2023 document from the EPA notes the use of the Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox to assess the carcinogenic potential of a list of fragrance ingredients that includes this compound, but it does not detail a specific model or its parameters for this compound. federalregister.gov
Descriptor Selection and Model Validation
The development of a robust QSAR/QSPR model relies on the careful selection of molecular descriptors (numerical representations of chemical information) and rigorous validation of the model's predictive power. This process ensures that the model is statistically sound and can make accurate predictions for new chemicals. As no specific QSAR/QSPR models for this compound have been published, there is consequently no literature available on the descriptor selection or validation processes for such models.
Molecular Docking and Binding Site Prediction for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Cyclooxygenase-2 (COX-2) is a well-established target in drug discovery due to its role in inflammation and pain pathways. Molecular docking studies are frequently employed to identify and optimize inhibitors of COX-2. While no specific studies on the interaction between this compound and COX-2 have been published, a hypothetical docking study would involve the following steps:
Preparation of the Receptor: The three-dimensional crystal structure of COX-2 would be obtained from a protein database such as the Protein Data Bank (PDB).
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using computational chemistry software.
Docking Simulation: A docking algorithm would be used to predict the binding pose and affinity of this compound within the active site of COX-2.
The results of such a study would provide insights into the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and key amino acid residues in the COX-2 active site. The binding energy, typically calculated in kcal/mol, would offer a quantitative measure of the binding affinity.
Table 1: Hypothetical Molecular Docking Parameters for this compound and Cyclooxygenase-2
| Parameter | Description | Hypothetical Value/Outcome |
| PDB ID of Target | Identifier for the crystal structure of Cyclooxygenase-2. | e.g., 5KIR |
| Ligand | The small molecule being docked. | This compound |
| Docking Software | The program used to perform the simulation. | e.g., AutoDock, Glide |
| Binding Energy (kcal/mol) | Predicted affinity of the ligand for the protein. | A negative value indicating potential binding. |
| Interacting Residues | Amino acids in the active site forming bonds with the ligand. | e.g., Arg120, Tyr355, Val523 |
| Types of Interactions | Nature of the chemical bonds formed. | e.g., Hydrophobic, van der Waals |
This table presents a hypothetical scenario as no specific research data is available.
In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Should this compound show promising binding affinity in a preliminary docking study, further in silico screening could be conducted.
This would involve screening derivatives of this compound or other similar compounds to identify molecules with potentially improved binding affinity and selectivity for the target protein. The implications for drug design would be the potential to use the this compound scaffold as a starting point for developing novel therapeutic agents.
The process would typically involve:
Library Generation: Creating a virtual library of compounds structurally related to this compound.
High-Throughput Virtual Screening: Docking each compound in the library against the target protein.
Hit Identification and Optimization: Identifying the most promising candidates ("hits") and further modifying their structures to improve their predicted activity and other drug-like properties.
Table 2: Potential In Silico Screening Workflow for this compound Derivatives
| Step | Description | Tools and Techniques |
| 1. Target Selection | Identifying a biological target of interest. | Literature review, pathway analysis. |
| 2. Ligand Library Design | Creating a set of virtual compounds based on the this compound structure. | Combinatorial chemistry software. |
| 3. Molecular Docking | Predicting the binding of each ligand to the target. | High-throughput virtual screening software. |
| 4. Scoring and Ranking | Ranking the ligands based on their predicted binding affinity. | Scoring functions within docking software. |
| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QSAR models, specialized software. |
This table outlines a general workflow and does not represent the results of a specific study on this compound.
Biological Activity, Metabolic Fate, and Mechanistic Pathways of Dimethylbenzylcarbinyl Acetate
In Vitro and In Vivo Investigations of Biological Effects of Dimethylbenzylcarbinyl Acetate (B1210297)
A thorough review of scientific literature did not yield any specific in vitro or in vivo studies investigating the biological effects of Dimethylbenzylcarbinyl acetate.
Anti-inflammatory Activity and Related Mechanisms
There is no available scientific data from in vitro or in vivo studies to support or refute any anti-inflammatory activity of this compound. Consequently, no mechanisms related to anti-inflammatory action have been described for this compound.
Other Biological Activities (e.g., Antimicrobial, Antioxidant)
No research findings were identified that have investigated the antimicrobial or antioxidant properties of this compound. The scientific literature lacks any data on these or any other specific biological activities.
Elucidation of Cellular and Molecular Targets of this compound
There is a lack of research into the cellular and molecular targets of this compound.
Receptor Binding and Signal Transduction Modulation
No studies have been published that examine the receptor binding profile or the modulation of signal transduction pathways by this compound.
Enzyme Inhibition and Activation Pathways (e.g., Cyclooxygenase-2)
There is no scientific evidence to suggest that this compound inhibits or activates any enzymes, including Cyclooxygenase-2 (COX-2). The interaction of this compound with enzymatic pathways has not been a subject of published research.
Biotransformation and Metabolic Pathways Research of this compound
Detailed information on the biotransformation and metabolic pathways of this compound is not available in the current scientific literature. While it is used as a flavoring agent, specific studies detailing its absorption, distribution, metabolism, and excretion are not publicly accessible.
Phase I and Phase II Enzyme Systems Involvement
The biotransformation of xenobiotics like this compound is broadly categorized into Phase I and Phase II metabolic reactions. These processes work in concert to detoxify and facilitate the excretion of foreign compounds.
Phase I Metabolism: The initial metabolic step for this compound is anticipated to be the hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as esterases , which are abundant in the liver, plasma, and other tissues. This hydrolysis would yield dimethylbenzylcarbinol and acetic acid. While direct experimental evidence for this compound is limited, the metabolism of the structurally similar compound, benzyl (B1604629) acetate, is well-documented to undergo rapid hydrolysis to benzyl alcohol and acetic acid hmdb.ca.
Following hydrolysis, the resultant tertiary alcohol, dimethylbenzylcarbinol, may undergo further Phase I oxidative reactions. However, tertiary alcohols are generally more resistant to oxidation by common Phase I enzymes like alcohol dehydrogenase and aldehyde dehydrogenase compared to primary and secondary alcohols. Cytochrome P450 (CYP) enzymes could potentially hydroxylate the aromatic ring or the alkyl side chain, but such reactions are speculative without direct experimental data.
Phase II Metabolism: The primary route for the detoxification and elimination of dimethylbenzylcarbinol is expected to be through Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the hydroxyl group of the alcohol, significantly increasing its water solubility and facilitating its excretion in urine and bile. The key Phase II enzymes involved would be:
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of dimethylbenzylcarbinol, forming a glucuronide conjugate. Glucuronidation is a major pathway for the metabolism of many drugs and other xenobiotics containing hydroxyl groups researchgate.netwikipedia.org.
Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety of dimethylbenzylcarbinol, resulting in the formation of a sulfate (B86663) conjugate. Studies on the structurally related benzyl alcohol have identified several human SULT isoforms, particularly SULT1A1, as being capable of its sulfation nih.govnih.gov.
The involvement of these enzyme systems is summarized in the table below:
| Metabolic Phase | Enzyme Family | Proposed Reaction | Substrate | Product |
| Phase I | Esterases | Hydrolysis | This compound | Dimethylbenzylcarbinol + Acetic Acid |
| Phase II | UGTs | Glucuronidation | Dimethylbenzylcarbinol | Dimethylbenzylcarbinol-glucuronide |
| Phase II | SULTs | Sulfation | Dimethylbenzylcarbinol | Dimethylbenzylcarbinol-sulfate |
Hepatic Metabolism and Conjugation Reactions
The liver is the principal site for the metabolism of most xenobiotics, and it is expected to play a central role in the biotransformation of this compound. Upon reaching the liver, the compound would be subjected to the enzymatic machinery located within hepatocytes.
The initial hydrolysis by hepatic esterases would be a rapid and efficient process. The resulting dimethylbenzylcarbinol would then be a substrate for the abundant UGT and SULT enzymes within the liver. The balance between glucuronidation and sulfation can vary depending on the substrate concentration and the specific isoforms of the enzymes present. Generally, glucuronidation is a high-capacity, low-affinity pathway, while sulfation is a low-capacity, high-affinity pathway.
The conjugation reactions that occur in the liver are critical for detoxification. The addition of the bulky and polar glucuronide or sulfate moieties drastically alters the physicochemical properties of the parent alcohol, rendering it inactive and readily excretable.
In Vitro Metabolic Competence Assays
To experimentally investigate the metabolic fate of this compound, various in vitro assays can be employed. These assays utilize subcellular fractions or whole-cell systems to model hepatic metabolism.
Liver Microsomes: This subcellular fraction is rich in Phase I CYP enzymes and Phase II UGT enzymes. Incubating this compound with liver microsomes in the presence of the necessary cofactors (NADPH for CYPs and UDPGA for UGTs) would allow for the identification of oxidative metabolites and glucuronide conjugates. The disappearance of the parent compound over time can be monitored to determine its metabolic stability.
Liver Cytosol: This fraction contains the soluble SULT enzymes. Incubation of dimethylbenzylcarbinol with liver cytosol and the cofactor PAPS would be used to study the formation of sulfate conjugates.
Hepatocytes: The use of primary hepatocytes or cultured hepatocyte cell lines provides a more complete model of hepatic metabolism, as these cells contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transport systems.
The data obtained from these in vitro assays are invaluable for predicting the in vivo metabolic clearance and potential for drug-drug interactions.
Structure-Activity Relationship Studies for Bioactivity Enhancement and Selectivity
While this compound is primarily used for its fragrance properties, understanding its structure-activity relationship (SAR) is crucial for designing safer compounds and potentially identifying novel biological activities.
Design and Synthesis of this compound Analogs for Biological Screening
Systematic structural modifications of this compound can be undertaken to explore its SAR. The design of analogs would focus on altering specific moieties of the molecule to probe their influence on biological activity. Key areas for modification include:
The Acetate Group: The ester functionality could be replaced with other groups of varying size and electronic properties, such as different esters (e.g., propionate, butyrate), amides, or ethers. This would modulate the rate of hydrolysis and the physicochemical properties of the molecule.
The Benzyl Group: Substituents could be introduced onto the aromatic ring to alter its electronic and steric properties. Electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) could influence metabolic stability and interaction with biological targets.
The Dimethylcarbinyl Moiety: The gem-dimethyl groups could be replaced with other alkyl groups of varying size to investigate the impact of steric bulk on metabolism and activity.
The synthesis of these analogs would typically involve standard organic chemistry reactions, such as esterification of the corresponding alcohol with different carboxylic acids or their derivatives. The synthesized compounds would then be subjected to a battery of biological screening assays to evaluate their activity.
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound and its analogs, various molecular descriptors can be calculated and used to build predictive QSAR models.
Key Molecular Descriptors:
Lipophilicity (LogP): This descriptor is crucial as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Higher lipophilicity can lead to increased membrane permeability but also to greater metabolic turnover nih.govnih.gov.
Electronic Descriptors: Parameters such as Hammett constants (σ) for aromatic substituents can quantify the electron-donating or -withdrawing nature of groups on the phenyl ring, which can affect metabolic stability and receptor interactions.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can be used to describe the size and shape of substituents, which are important for enzyme and receptor binding.
By developing statistically significant QSAR models, it would be possible to predict the biological activity of new, unsynthesized analogs of this compound. This in silico approach can guide the design of more potent and selective compounds while minimizing the need for extensive synthesis and biological testing. The application of such models is common in the safety assessment of fragrance ingredients nih.govoipub.com.
Environmental Dynamics and Ecotoxicological Research of Dimethylbenzylcarbinyl Acetate
Environmental Persistence and Degradation Kinetics
The environmental persistence of a chemical is a critical factor in determining its potential for long-term environmental impact. It is a function of its resistance to various degradation processes.
Biodegradation is a key process that breaks down organic chemicals in the environment through the action of microorganisms. For compounds like dimethylbenzylcarbinyl acetate (B1210297), an ester, the primary mechanism of initial biodegradation would likely be hydrolysis of the ester bond. This process would break the molecule into dimethylbenzylcarbinol and acetic acid. While specific studies on dimethylbenzylcarbinyl acetate are not available, the biodegradation of similar compounds, such as other alkyl acetates and linear alkyl benzenes, has been investigated. These studies indicate that the rate and extent of biodegradation can be influenced by the chemical structure and environmental conditions.
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically used to assess biodegradability. These tests would be necessary to determine the rate and extent to which this compound is broken down by microbial communities in both aquatic and terrestrial systems.
Table 1: Illustrative Data from a Hypothetical Aerobic Biodegradation Study (OECD 301) for this compound
| Parameter | Test Condition | Result |
|---|---|---|
| Test Duration | 28 days | Not Available |
| Inoculum | Activated sludge microorganisms | Not Available |
| Test Substance Concentration | 10-20 mg/L | Not Available |
| Temperature | 20-25°C | Not Available |
| % Biodegradation | Measured via CO2 evolution or O2 consumption | Not Available |
| Outcome | Readily Biodegradable / Not Readily Biodegradable | Not Available |
This table is for illustrative purposes only, as specific data for this compound is not currently available.
Abiotic degradation processes, such as photodegradation (breakdown by light) and hydrolysis (reaction with water), can also contribute to the transformation of chemicals in the environment. For aromatic esters like this compound, direct photolysis, where the molecule itself absorbs light, and indirect photolysis, mediated by other light-absorbing substances in the environment, are potential degradation pathways. Studies on other esters, such as phthalates, have shown that photodegradation can lead to the cleavage of ester bonds and transformation of the aromatic ring. The rate of these reactions would depend on factors like sunlight intensity and the presence of photosensitizing agents in the water or atmosphere.
Table 2: Potential Abiotic Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors | Potential Transformation Products |
|---|---|---|---|
| Direct Photolysis | Direct absorption of UV radiation leading to bond cleavage. | Wavelength and intensity of light, quantum yield of the compound. | Dimethylbenzylcarbinol, acetic acid, and further degradation products. |
| Indirect Photolysis | Reaction with photochemically produced reactive species (e.g., hydroxyl radicals). | Concentration of photosensitizers (e.g., dissolved organic matter). | Oxidized and hydroxylated derivatives. |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature. | Dimethylbenzylcarbinol, acetic acid. |
This table represents potential pathways based on general chemical principles, not specific experimental data for this compound.
Bioaccumulation Potential Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues.
Bioconcentration refers to the uptake of a chemical from the surrounding water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For hydrophobic (water-repelling) compounds, there is a greater potential to accumulate in the fatty tissues of organisms. While no specific bioconcentration or biomagnification studies for this compound are available in the public domain, the potential for these processes to occur would be a key consideration in its environmental risk assessment.
In the absence of experimental data, predictive models can be used to estimate the bioaccumulation potential of a chemical. These models often use the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. A higher log Kow value generally suggests a greater potential for bioaccumulation. Quantitative Structure-Activity Relationship (QSAR) models are also used to predict bioaccumulation based on the molecular structure of a compound. For fragrance materials, specific QSAR models have been developed to predict their environmental behavior.
Table 3: Estimated Physicochemical Properties and Bioaccumulation Indicators for this compound
| Property | Value | Implication for Bioaccumulation | Data Source |
|---|---|---|---|
| Molecular Weight | 192.26 g/mol | Not directly indicative, but used in models. | Public databases |
| Log Kow (Octanol-Water Partition Coefficient) | ~2.9 - 3.5 (Estimated) | Moderate potential for bioaccumulation. | Predictive models |
| Water Solubility | Low (Estimated) | Higher potential for partitioning into fatty tissues. | Predictive models |
| Bioconcentration Factor (BCF) | Not Available | Would require experimental determination (e.g., OECD 305). | N/A |
Log Kow and water solubility are estimated values from predictive models and not from experimental studies.
Ecotoxicological Impact Assessment Methodologies
Ecotoxicological impact assessment evaluates the potential adverse effects of a chemical on ecosystems. This involves a range of standardized tests on different organisms representing various trophic levels. For personal care products and their ingredients, there is a growing body of research on their potential ecotoxicological impacts.
The assessment for a substance like this compound would typically involve:
Acute and chronic toxicity testing on aquatic organisms such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio).
Sediment toxicity testing to assess the impact on organisms living in or near sediments.
Terrestrial toxicity testing on organisms such as earthworms and plants.
The results of these tests are used to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur. The PNEC is then compared with the Predicted Environmental Concentration (PEC) to characterize the risk.
Toxicity Studies in Aquatic Organisms
The prevailing classification for this compound in safety literature is "Harmful to aquatic life with long lasting effects" mu-intel.comchemtexusa.comvigon.com. This suggests that the compound has the potential to cause adverse effects in aquatic ecosystems over extended periods. However, this classification is not substantiated by publicly available, detailed toxicity studies.
A comprehensive search of scientific databases reveals a significant lack of specific aquatic toxicity data, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia. Multiple safety data sheets explicitly state that there is "No data available on ecotoxicity" chemtexusa.com. This absence of empirical data prevents a thorough risk assessment for aquatic environments. While the potential for long-term adverse effects is acknowledged, the specific concentrations at which these effects may occur in various aquatic species remain undetermined chemtexusa.com.
Table 1: Summary of Aquatic Toxicity Data for this compound
| Endpoint | Species | Value | Reference |
| Acute Toxicity | Multiple | No Data Available | chemtexusa.com |
| Chronic Toxicity | Multiple | Harmful to aquatic life with long lasting effects (Classification) | mu-intel.comvigon.com |
Terrestrial Ecotoxicity Evaluations
Information regarding the impact of this compound on terrestrial organisms is even more limited than for aquatic life. There is a clear absence of research on its effects on soil-dwelling organisms, such as earthworms, and on terrestrial plants.
Environmental Monitoring and Fate Modeling of this compound
The environmental fate of a chemical compound—what happens to it in the environment—is crucial for understanding its potential for exposure and long-term impact. For this compound, the available information on its persistence, bioaccumulation, and mobility is largely based on general assessments rather than specific experimental studies.
Several sources state that there is "no data available" regarding the biodegradability of this compound in water chemtexusa.com. This lack of data makes it difficult to predict how long the compound will persist in aquatic environments. Similarly, there is "No bioaccumulation data available," which would be necessary to understand if the compound is likely to accumulate in the tissues of organisms, potentially leading to higher concentrations up the food chain chemtexusa.com.
Despite the lack of specific studies, Environment Canada has indicated that the substance is "Not suspected to be persistent" and "Not suspected to be bioaccumulative". This suggests that, based on its chemical structure and properties, it is not expected to remain in the environment for long periods or to accumulate significantly in organisms.
Currently, there are no known environmental monitoring programs that specifically track the presence of this compound in water, soil, or air. Furthermore, no environmental fate modeling studies for this compound appear in the scientific literature. Such studies are essential for predicting the transport and concentration of the chemical in various environmental compartments.
Table 2: Environmental Fate and Monitoring Status of this compound
| Parameter | Finding | Source |
| Biodegradation in Water | No Data Available | chemtexusa.com |
| Bioaccumulation Potential | No Data Available | chemtexusa.com |
| Persistence Assessment | Not Suspected to be Persistent | Environment Canada |
| Environmental Monitoring | No Known Programs | N/A |
| Fate Modeling | No Known Studies | N/A |
Future Research Directions and Advanced Applications of Dimethylbenzylcarbinyl Acetate
Sustainable Production Technologies and Green Chemical Synthesis of Dimethylbenzylcarbinyl Acetate (B1210297)
The chemical industry is undergoing a paradigm shift towards green and sustainable manufacturing processes, and the synthesis of fragrance compounds like Dimethylbenzylcarbinyl acetate is no exception. The traditional synthesis involves an esterification reaction between Dimethyl Benzyl (B1604629) Carbinol and acetic acid, often catalyzed by a strong mineral acid like sulfuric acid. Research is now geared towards developing cleaner, more efficient, and economically viable production routes.
A key goal in green chemistry is the utilization of renewable resources to replace petrochemical feedstocks. For this compound, this involves exploring bio-based routes for its precursors, Dimethyl Benzyl Carbinol and acetic acid.
Renewable Acetic Acid: Acetic acid can be produced through the fermentation of biomass, offering a renewable alternative to the conventional fossil fuel-derived product. Microbial fermentation has become a focal point for producing bio-based chemicals, with acetate being a promising building block for various applications.
Bio-based Dimethyl Benzyl Carbinol: The synthesis of the alcohol precursor from renewable sources presents a more complex challenge. This could involve the metabolic engineering of microorganisms to produce phenylpropanoids from sugars or lignin-derived aromatic compounds, which could then be chemically converted to Dimethyl Benzyl Carbinol.
The adoption of such bio-based feedstocks is crucial for reducing the carbon footprint and dependence on volatile raw material prices associated with petrochemicals.
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. For the esterification process used to produce this compound, several strategies can be implemented to enhance sustainability.
Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts with solid, reusable catalysts like ion-exchange resins or zeolites can simplify product separation, reduce corrosive waste streams, and allow for catalyst recycling.
Enzymatic Synthesis: The use of immobilized enzymes, such as lipases, as biocatalysts offers a highly selective and mild reaction pathway. This approach minimizes byproduct formation and operates under less extreme temperature and pressure conditions, contributing to energy savings.
Advanced Reactor Technology: The transition from conventional batch reactors to continuous-flow systems, such as microreactors or membrane reactors, can significantly improve efficiency. Membrane-based technologies, like pervaporation, can be integrated to continuously remove water, a byproduct of the esterification, thereby shifting the reaction equilibrium to favor higher product yields under milder conditions. The use of microwaves has also been shown to intensify the synthesis process of esters, offering higher yields in shorter reaction times.
These green chemistry approaches not only reduce environmental impact but also align with increasing regulatory scrutiny on chemical synthesis processes.
Table 1: Comparison of Synthesis Strategies for this compound
| Feature | Conventional Synthesis | Green & Sustainable Synthesis |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, immobilized lipases |
| Feedstocks | Petrochemical-based | Bio-based (fermentation-derived acetic acid, etc.) |
| Process | Batch operation | Continuous flow, membrane reactors, microwave-assisted |
| Byproducts | Acidic waste, separation challenges | Reduced byproducts, water (can be removed in-situ) |
| Efficiency | Energy-intensive, longer reaction times | Higher energy efficiency, faster reaction rates |
| Waste Profile | High E-Factor (Environmental Factor) | Lower E-Factor, catalyst reusability, minimized waste |
Integration of Omics Technologies in Biological Research
To understand the biological activity of this compound, modern research is moving beyond classical toxicology to a systems-level approach. The integration of "omics" technologies offers a comprehensive view of the molecular changes within a biological system upon exposure to a chemical compound.
Metabolomics and proteomics are powerful tools for capturing the dynamic response of a cell or organism to xenobiotics.
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. By analyzing the metabolome, scientists can identify changes in metabolic pathways affected by exposure to this compound. For instance, lipidomics, a sub-field of metabolomics, can reveal alterations in lipid metabolism and signaling in skin cells, which is relevant for fragrance compounds.
Proteomics: This is the comprehensive analysis of proteins expressed by a cell. Exposure to a chemical can alter the expression levels of various proteins. Proteomics can identify these changes, providing insights into the cellular mechanisms and pathways that are activated or inhibited by this compound.
These technologies can generate biomarkers of exposure and effect, helping to build a detailed picture of the compound's biological interactions.
Gene expression profiling provides a snapshot of the transcriptional activity of a cell at a specific moment.
Transcriptomics: Using techniques like DNA microarrays or RNA-sequencing, researchers can measure the expression levels of thousands of genes simultaneously in cells exposed to this compound. This can reveal a unique "gene expression signature" that provides clues about the compound's mechanism of action.
Systems Biology: This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics into computational and mathematical models. By analyzing these complex datasets together, systems biology aims to understand how perturbations by chemicals like this compound affect the intricate networks of biological pathways, rather than just focusing on a single endpoint.
Table 2: Overview of Omics Technologies in Biological Research of Chemical Compounds
| Omics Technology | Analyzed Molecules | Key Information Provided |
|---|---|---|
| Genomics | DNA | Genetic predisposition and susceptibility to chemical effects. |
| Transcriptomics | RNA | Changes in gene expression patterns in response to exposure. |
| Proteomics | Proteins | Alterations in protein abundance and post-translational modifications. |
| Metabolomics | Metabolites | Dynamic changes in metabolic pathways and cellular state. |
Challenges, Gaps, and Opportunities in this compound Research
Despite its long history of use, several challenges and knowledge gaps remain in the scientific understanding of this compound, which in turn present significant research opportunities.
Challenges: A primary challenge is adhering to increasingly stringent global regulations on chemical compounds used in consumer products. Furthermore, volatility in the price and availability of petrochemical raw materials poses economic challenges to manufacturers, underscoring the need for stable, sustainable production methods. The potential for some fragrance ingredients to cause skin sensitization in certain individuals requires a deeper mechanistic understanding at the molecular level.
Gaps: There is a notable lack of publicly available, compound-specific data from advanced omics studies for this compound. Most biological research has focused on broader classes of fragrance materials. A detailed, integrated systems biology model of its interaction with skin cells is yet to be developed. Furthermore, while green synthesis routes for esters are well-explored in academia, the industrial-scale implementation for specific fine chemicals like this one is not widely documented.
Opportunities: The primary opportunity lies in applying the advanced research directions outlined above. Developing and scaling up a fully bio-based production process would represent a significant commercial and environmental advantage. The application of high-throughput transcriptomics and metabolomics could elucidate its biological mechanism of action with unprecedented detail. This data could be used to build predictive computational models, reducing the reliance on traditional testing methods and better informing product formulation. Future research also has the opportunity to leverage artificial intelligence and machine learning for real-time optimization of sustainable production processes.
Table 3: Summary of Challenges, Gaps, and Opportunities in this compound Research
| Category | Description |
|---|
| Challenges | Navigating stringent regulatory frameworks for chemical ingredients. Managing economic pressures from volatile raw material prices. Understanding the molecular basis of potential biological interactions like skin sensitization. | | Gaps | Lack of specific, publicly available omics data (metabolomics, proteomics, transcriptomics). Absence of a dedicated systems biology model for the compound. Limited information on the industrial-scale adoption of green synthesis routes. | | Opportunities | Development of fully integrated, bio-based production from renewable feedstocks. Application of omics technologies to create a detailed molecular activity profile. Use of AI and computational modeling for process optimization and predictive biology. |
Q & A
Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
